molecular formula C22H30N4O4 B12155050 3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B12155050
M. Wt: 414.5 g/mol
InChI Key: DRGZMJPTYIIRJO-UHFFFAOYSA-N
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Description

3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a piperazine ring substituted with a methoxyphenyl group. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, introduction of the methoxyphenyl group, and the construction of the spirocyclic core. Common reagents used in these reactions include piperazine, methoxybenzene, and various coupling agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation and reduced blood pressure . The molecular pathways involved include the activation or inhibition of G-protein-coupled receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activity. This structural feature differentiates it from other arylpiperazine-based compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C22H30N4O4/c1-23-21(29)26(20(28)22(23)10-6-3-7-11-22)16-19(27)25-14-12-24(13-15-25)17-8-4-5-9-18(17)30-2/h4-5,8-9H,3,6-7,10-16H2,1-2H3

InChI Key

DRGZMJPTYIIRJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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